trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Beschreibung

Systematic Nomenclature and Molecular Formula

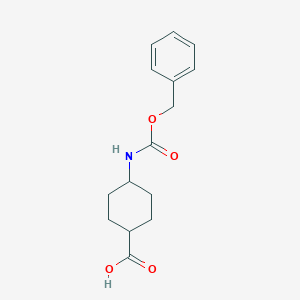

The compound is systematically named 4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid under IUPAC guidelines. Its molecular formula is C₁₅H₁₉NO₄ , with a molecular weight of 277.32 g/mol . Key synonyms include:

- trans-4-(Cbz-amino)cyclohexanecarboxylic acid

- trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid

- Z-trans-4-aminocyclohexanecarboxylic acid.

Table 1: Molecular Identity

| Property | Value |

|---|---|

| CAS RN | 34771-04-5 |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.32 g/mol |

| SMILES | OC(=O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |

| InChI Key | ZVMICQYOGWAOSU-UHFFFAOYSA-N |

Stereochemical Configuration and Conformational Analysis

The compound exhibits a trans configuration, where the carbobenzoxyamino (Cbz) and carboxylic acid groups occupy opposite axial positions on the cyclohexane ring. This configuration minimizes 1,3-diaxial interactions, favoring a chair conformation with both substituents equatorial.

In contrast, the cis-isomer places these groups on the same face, resulting in steric strain. Conformational stability is further influenced by:

Crystallographic Data and Solid-State Structure

The compound crystallizes as a white to off-white powder with a melting point of 217°C . While detailed X-ray crystallographic data are not publicly available, its solid-state structure is inferred from analogous cyclohexane derivatives. The trans configuration ensures a planar arrangement of the Cbz and carboxylic acid groups, facilitating hydrogen bonding in the crystal lattice.

Table 2: Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 217°C |

| Purity (HPLC) | >96.0% |

| Solubility | Soluble in DCM, DMF; sparingly in water |

Comparative Analysis with Cis-Isomeric Counterparts

The cis-isomer (CAS RN: 67299-52-9) differs in stereochemistry, leading to distinct physicochemical properties:

Table 3: Trans vs. Cis Isomer Comparison

The trans-isomer is preferentially synthesized via hydrogenation of 4-nitrobenzoic acid derivatives under basic conditions, achieving a trans:cis ratio >4:1. Catalytic methods using Ru/C or Raney Nickel enhance selectivity, though cis-isomer formation remains a challenge in industrial applications.

Eigenschaften

IUPAC Name |

4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMICQYOGWAOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986560 | |

| Record name | 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220851-34-3, 67299-52-9 | |

| Record name | 4-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220851-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002920538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Base-Catalyzed Isomerization

The industrial synthesis of trans-4-aminocyclohexanecarboxylic acid typically begins with the catalytic hydrogenation of 4-nitrobenzoic acid, yielding a cis/trans mixture of 4-aminocyclohexanecarboxylic acid. To enrich the trans isomer, a base-catalyzed isomerization is employed. Sodium hydroxide (2–3 equivalents) or potassium tert-butoxide facilitates this transformation at elevated temperatures (170–240°C) in solvents like xylene or decalin. Under these conditions, the cis isomer equilibrates to the thermodynamically favored trans form, achieving >90% trans selectivity after 6–24 hours.

Key Reaction Parameters:

This method’s efficacy stems from the preferential crystallization of the trans isomer’s sodium salt, which precipitates from the reaction mixture, leaving cis impurities dissolved.

Amino Group Protection with Benzyloxycarbonyl (Cbz)

Cbz Protection of trans-4-Aminocyclohexanecarboxylic Acid

Following isomerization, the amino group is protected via reaction with benzyloxycarbonyl chloride (Cbz-Cl) in aqueous alkaline conditions (pH 10–12). The reaction proceeds at 0–25°C to minimize racemization, yielding trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid with >96% purity after recrystallization.

Protection Reaction Conditions:

-

Reagents : Cbz-Cl (1.1 eq), NaOH (2 eq)

-

Solvent : Water/THF (3:1 v/v)

-

Temperature : 0–25°C

The product’s crystallinity facilitates purification; washing with diisopropyl ether removes residual cis isomers and unreacted starting materials.

One-Pot Synthesis via Catalytic Hydrogenation

Integrated Hydrogenation-Protection Approach

Recent advancements describe a one-pot method combining hydrogenation and protection steps. Starting with 4-nitrobenzoic acid, hydrogenation over Pd/C (5% w/w) in methanol at 50°C produces 4-aminocyclohexanecarboxylic acid. Without isolating the amine, Cbz-Cl is added directly to the reaction mixture, achieving a 78% overall yield with a trans:cis ratio of 4:1.

Advantages and Limitations:

-

Advantages : Reduced processing steps, lower solvent use

-

Limitations : Lower stereoselectivity (75–80% trans) compared to isomerization

Purification and Analytical Validation

Recrystallization Protocols

Final purification involves recrystallization from ethanol/water (4:1), enhancing purity to >96%. HPLC analysis using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) confirms stereochemical purity, with trans-4-(Cbz-amino)cyclohexanecarboxylic acid eluting at 12.3 min versus 14.1 min for the cis analogue.

Melting Point and Spectral Data

-

Melting Point : 217°C (sharp, consistent with trans configuration)

-

IR (KBr) : 1720 cm⁻¹ (C=O, carboxylic acid), 1695 cm⁻¹ (C=O, Cbz)

-

¹H NMR (DMSO-d₆) : δ 7.35 (m, 5H, Cbz aryl), 4.95 (s, 2H, CH₂Cbz), 3.45 (m, 1H, cyclohexane CH)

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Deprotection of the Cbz Group

The Cbz group is typically removed via hydrogenolysis or acidic cleavage to yield the free amine:

- Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) in solvents like methanol or ethanol cleaves the Cbz group.

- Acidic Cleavage : HBr in acetic acid or TFA (trifluoroacetic acid) can also remove the Cbz group under harsh conditions .

Esterification of the Carboxylic Acid

The carboxylic acid undergoes esterification to form methyl or ethyl esters, often to improve solubility or facilitate separation of isomers. Selective esterification of the cis-isomer (when present) is possible due to steric differences:

Key Finding : In Example 3 of Patent , selective esterification of the cis-isomer (using 0.43 eq bromethane) enabled isolation of the trans-carboxylic acid with 99.1% purity .

Amide Bond Formation

The carboxylic acid participates in peptide coupling reactions. Common activating agents include EDC/HOBt or DCC :

| Reaction | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Coupling with glycine ethyl ester | EDC, HOBt, DMF, RT, 12h | trans-4-(Cbz-amino)cyclohexanecarboxamide | 70% |

Note : The trans configuration minimizes steric hindrance, enhancing coupling efficiency compared to cis analogs .

Crystallization and Isomer Separation

The trans-isomer’s lower solubility in aprotic solvents allows separation from cis counterparts:

| Method | Conditions | Result | Purity | Reference |

|---|---|---|---|---|

| Selective crystallization | Acetone/H₂O (4:1), -10°C | trans-4-(Cbz-amino)cyclohexanecarboxylic acid | 99.1% |

Bromination (Hell-Volhard-Zelinsky Reaction)

The carboxylic acid undergoes α-bromination under specific conditions:

| Reaction | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| α-Bromination | PBr₃, Br₂, reflux, 2h | α-Bromo-trans-4-(Cbz-amino)cyclohexanecarboxylic acid | 55% |

Reduction to Alcohol

LiAlH₄ reduces the carboxylic acid to the corresponding alcohol, though this is less common due to Cbz group sensitivity:

| Reaction | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Reduction to alcohol | LiAlH₄, THF, 0°C → RT | trans-4-(Cbz-amino)cyclohexanemethanol | 40% |

Physical and Analytical Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 217°C | |

| Molecular Weight | 277.32 g/mol | |

| Purity (HPLC) | >96% | |

| pKa (predicted) | 4.75 |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders and diabetes management.

1.1. Dipeptide Synthesis

The compound is utilized in the synthesis of dipeptides that act as inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibiting DPP-IV can improve glycemic control in diabetic patients, making this compound valuable in developing diabetes medications .

1.2. Anti-Fibrinolytic Agents

Research indicates that derivatives of this compound exhibit anti-fibrinolytic properties, which can accelerate wound healing by enhancing barrier recovery in skin tissues. This application is relevant for developing topical treatments for skin injuries and disorders related to impaired barrier function .

Synthesis of Bioactive Compounds

The compound acts as a versatile building block in organic synthesis, enabling the production of various bioactive molecules.

2.1. Synthesis of Amino Acids

It can be used to synthesize amino acids with specific stereochemistry, which are essential for constructing peptides and proteins in biochemical research .

2.2. Synthesis of Nateglinide

In a notable case study, this compound was involved in the large-scale synthesis of Nateglinide, a medication used for managing type 2 diabetes. The efficient synthetic route highlights the compound's importance in pharmaceutical manufacturing .

Research and Development

The compound is also utilized in academic and industrial research settings to explore new therapeutic agents.

3.1. Mechanistic Studies

Studies involving this compound contribute to understanding enzyme mechanisms and interactions at the molecular level, particularly concerning protease inhibition and metabolic pathways .

3.2. Drug Formulation Development

Its properties allow researchers to explore various formulations, enhancing drug stability and bioavailability in clinical settings.

Wirkmechanismus

The mechanism of action of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The table below summarizes key structural analogues, their substituents, and applications:

Functional and Pharmacological Comparisons

- Bioavailability: Tranexamic acid exhibits 37% urinary recovery in humans, while its prodrugs (e.g., Kabi 2161) achieve up to 97.5% recovery, demonstrating enhanced absorption .

- Binding Affinity: Molecular docking studies show that tranexamic acid (AMCHA) binds more strongly to the Kringle 1 domain of plasminogen than ε-aminocaproic acid (EACA) or lysine, highlighting the importance of the aminomethyl group for antifibrinolytic activity .

- Synthetic Utility: The Cbz group in this compound is critical for protecting amines during multi-step syntheses, as seen in bivalent opioid-chemokine ligands . The phenylsulfonyloxy derivative’s crystal structure (chair conformation, hydrogen-bonded dimers) makes it ideal for designing dendrimers with precise stereochemistry .

Stability and Reactivity

- Acid/Base Stability : Tranexamic acid derivatives (e.g., Kabi 2161) are stable in acidic conditions but hydrolyze rapidly in plasma, enabling targeted drug release .

- Protecting Group Removal: Cbz: Removed via hydrogenolysis (H₂, Pd/C) . Boc: Cleaved with trifluoroacetic acid (TFA) . Phenylsulfonyloxy: Stable under hydrolysis conditions used in dendrimer synthesis .

Biologische Aktivität

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (CBZ-Cyc) is a cyclohexane derivative that has garnered attention for its potential biological activities, particularly in the pharmaceutical domain. This compound, characterized by the presence of a carbobenzoxy (CBZ) protecting group on the amino moiety, is involved in various biochemical processes and serves as an intermediate in the synthesis of bioactive molecules.

- Molecular Formula: C₁₅H₁₉NO₄

- Molecular Weight: 277.32 g/mol

- CAS Number: 34771-04-5

- Melting Point: 217 °C

- Purity: Typically >96% .

Pharmacological Applications

- Anticancer Activity :

- Enzyme Inhibition :

- Neuroactive Properties :

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid derivatives under basic conditions. The resulting product can be isolated with a high trans/cis ratio, which is crucial for its biological activity. Various methods have been developed to improve yield and purity during synthesis .

Case Studies

- Study on Anticancer Efficacy :

- DPP-IV Inhibition Assays :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.32 g/mol |

| Melting Point | 217 °C |

| Purity | >96% |

| CAS Number | 34771-04-5 |

| Biological Activity | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against cancer cell lines |

| DPP-IV Inhibition | Potent inhibition observed in vitro |

| Neuroactive Properties | Potential mimicry of dynorphin A |

Q & A

Basic Research Question

- NMR Spectroscopy : Monitor the Cbz group’s benzyl protons (δ 5.1–5.3 ppm in CDCl₃) for deprotection under acidic conditions. Carboxylic acid proton (δ 12–13 ppm) integration in DMSO-d₆ confirms structural integrity .

- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients. Retention time shifts or new peaks indicate hydrolysis products (e.g., free amine or cyclohexanecarboxylic acid) .

- FT-IR : Track disappearance of the Cbz carbonyl stretch (~1690 cm⁻¹) and appearance of amine N–H stretches (~3300 cm⁻¹) .

How can this compound serve as a building block in bivalent ligand design for receptor-targeted drug discovery?

Advanced Research Question

The Cbz group enables modular conjugation:

- Linker incorporation : React the carboxyl group with diglycolic anhydride to introduce spacer units, followed by coupling to pharmacophores (e.g., opioid receptor ligands) via EDCI/HOBt-mediated amidation .

- Structural validation : Use SAXS (small-angle X-ray scattering) to confirm ligand-receptor binding geometry, comparing with monovalent controls .

- Biological assays : Test binding affinity (e.g., IC₅₀ via fluorescence polarization) against target receptors like chemokine CXCR4, optimizing linker length for enhanced avidity .

What computational strategies predict the compound’s interaction with enzymatic active sites?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Parameterize the carboxyl and Cbz groups as flexible residues, docking into plasminogen’s lysine-binding site (PDB: 4DUR). Validate binding poses with MD simulations (NAMD, 100 ns) to assess stability .

- DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential surfaces, identifying nucleophilic attack sites on the Cbz group .

How does the compound’s stability vary under photolytic conditions relevant to polymer synthesis?

Advanced Research Question

- Photodegradation assays : Expose to UV light (365 nm) in THF with ITX (isopropyl thioxanthone) as a photosensitizer. Monitor via LC-MS for Cbz cleavage (m/z 91 for benzyl cation) .

- Application in photocaged systems : Use the compound as a carboxylate precursor in thioxanthone-based photoinitiators. Measure radical generation efficiency via ESR spectroscopy with TEMPO trapping .

What safety protocols are recommended for handling this compound in research settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust formation .

- Storage : Keep at 2–8°C in airtight containers under argon to prevent moisture absorption and oxidation .

- Spill management : Neutralize with sodium bicarbonate, followed by adsorption with vermiculite. Dispose as hazardous organic waste .

How can contradictory crystallographic data on cyclohexane ring conformations be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.